Cas no 21655-49-2 ((2R,6R)-2,6-Dimethylpiperazine)

(2R,6R)-2,6-Dimethylpiperazine 化学的及び物理的性質
名前と識別子
-
- (2R,6R)-2,6-Dimethylpiperazine
- SCHEMBL4549614
- 768335-42-8
- DB-002298
- (2R,6R)-2,6-dimethylpiperazine
- AKOS016844329
- P10621
- 21655-49-2
- trans-2,6-dimethylpiperazine
- DTXSID501296419
- IFNWESYYDINUHV-PHDIDXHHSA-N
- rel-(2R,6R)-2,6-Dimethylpiperazine
- CS-0054592
-
- インチ: InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1
- InChIKey: IFNWESYYDINUHV-PHDIDXHHSA-N
計算された属性
- せいみつぶんしりょう: 114.115698455Da
- どういたいしつりょう: 114.115698455Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 64.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 24.1Ų
(2R,6R)-2,6-Dimethylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM391051-250mg |
trans-2,6-dimethylpiperazine |
21655-49-2 | 95%+ | 250mg |
$276 | 2022-09-01 | |
Chemenu | CM391051-1g |
trans-2,6-dimethylpiperazine |
21655-49-2 | 95%+ | 1g |
$635 | 2022-09-01 | |
Ambeed | A537888-1g |
trans-2,6-Dimethylpiperazine |
21655-49-2 | 98% | 1g |
$588.0 | 2024-04-21 | |
Enamine | EN300-99714-1.0g |
(2R,6R)-2,6-dimethylpiperazine |
21655-49-2 | 1.0g |
$0.0 | 2023-02-10 |
(2R,6R)-2,6-Dimethylpiperazine 合成方法
ごうせいかいろ 1
(2R,6R)-2,6-Dimethylpiperazine Raw materials
(2R,6R)-2,6-Dimethylpiperazine Preparation Products
(2R,6R)-2,6-Dimethylpiperazine 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
(2R,6R)-2,6-Dimethylpiperazineに関する追加情報
Recent Advances in the Application of (2R,6R)-2,6-Dimethylpiperazine (CAS: 21655-49-2) in Chemical Biology and Pharmaceutical Research
The compound (2R,6R)-2,6-Dimethylpiperazine (CAS: 21655-49-2) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral piperazine derivative serves as a crucial building block in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Recent studies have highlighted its role in the development of novel drug candidates, particularly in the areas of central nervous system (CNS) disorders and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (2R,6R)-2,6-Dimethylpiperazine as a key structural motif in the design of selective serotonin reuptake inhibitors (SSRIs). The researchers utilized this compound to develop a series of derivatives with improved blood-brain barrier permeability and reduced off-target effects. Molecular docking studies revealed that the stereochemistry of (2R,6R)-2,6-Dimethylpiperazine plays a critical role in its binding affinity to serotonin transporters.
In the field of antimicrobial research, a team from the University of Cambridge reported in 2024 on the development of novel quinolone antibiotics incorporating (2R,6R)-2,6-Dimethylpiperazine. The compound's rigid structure was found to enhance the stability of these antibiotics against bacterial efflux pumps, particularly in multidrug-resistant strains of Staphylococcus aureus. The study, published in Antimicrobial Agents and Chemotherapy, showed promising in vitro results with MIC values significantly lower than current clinical standards.
Recent synthetic methodology developments have also focused on (2R,6R)-2,6-Dimethylpiperazine. A 2024 Nature Chemistry paper described an asymmetric catalytic approach to produce this compound with >99% enantiomeric excess using a novel chiral palladium catalyst system. This advancement addresses previous challenges in the large-scale production of enantiomerically pure (2R,6R)-2,6-Dimethylpiperazine, potentially lowering production costs for pharmaceutical applications.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) have provided new insights into the metabolic fate of (2R,6R)-2,6-Dimethylpiperazine-containing compounds. The research identified specific cytochrome P450 isoforms responsible for the compound's metabolism, which will be crucial for future drug design to avoid potential drug-drug interactions. These findings are particularly relevant as several (2R,6R)-2,6-Dimethylpiperazine-based drug candidates are currently in clinical trials for various indications.
The compound's potential extends beyond small molecule therapeutics. A 2024 study in Bioconjugate Chemistry demonstrated its utility in the development of targeted drug delivery systems. Researchers successfully conjugated (2R,6R)-2,6-Dimethylpiperazine to polymeric nanoparticles, creating pH-responsive carriers that showed enhanced tumor accumulation in preclinical models. This application capitalizes on the compound's amine functionality and stereochemical properties to improve drug delivery efficiency.
Looking forward, the unique structural features of (2R,6R)-2,6-Dimethylpiperazine continue to inspire innovative applications across multiple therapeutic areas. Current research efforts are exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities. As synthetic accessibility improves and our understanding of its pharmacological properties deepens, (2R,6R)-2,6-Dimethylpiperazine is poised to remain a valuable scaffold in medicinal chemistry for years to come.
21655-49-2 ((2R,6R)-2,6-Dimethylpiperazine) 関連製品
- 1014093-37-8(4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole)
- 886-65-7(1,4-Diphenyl-1,3-butadiene)
- 2227740-84-1(methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate)
- 1704125-01-8(2-(2-fluoro-6-methylphenyl)propan-2-amine)
- 1088187-53-4(N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide)
- 1256360-22-1(5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 1805464-67-8(5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid)
- 132664-24-5(2-Piperidin-1-yl-5-(trifluoromethyl)pyridine)
- 1340431-79-9(1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)-)
- 1806518-70-6(3-Bromo-1-(2-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one)
